2-Ethynyl-dibenzofuran
Description
Significance of the Dibenzofuran (B1670420) Core in Contemporary Chemical Synthesis and Materials Science
The dibenzofuran moiety, a tricyclic structure composed of two benzene (B151609) rings fused to a central furan (B31954) ring, is a cornerstone in the design of functional organic molecules. organic-chemistry.org This thermally robust and structurally rigid scaffold is found in a variety of natural products and has become a privileged core for the development of pharmaceuticals. thesciencein.orgresearchgate.netiscience.in Research has demonstrated that dibenzofuran derivatives possess a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. thesciencein.orgresearchgate.netnih.gov The inherent planarity and aromaticity of the dibenzofuran system also make it an attractive component for materials science. Its derivatives have been investigated for applications in organic electronics, such as semiconductors and materials for organic thin-film transistors (OTFTs), owing to their favorable carrier transport abilities and excellent thermal stability. pkusz.edu.cn Furthermore, the parent compound, dibenzofuran, is obtained from coal tar and has been utilized as a heat transfer agent due to its high thermal robustness and low toxicity. scielo.org.mx
The Strategic Role of Ethynyl (B1212043) Functionalization in Heterocyclic Chemistry for Advanced Applications
The introduction of an ethynyl group (–C≡C–H) onto a heterocyclic core is a powerful strategic tool in modern organic synthesis. This functional group acts as a versatile chemical "handle" or building block for constructing more complex molecular architectures. clockss.org The terminal alkyne of the ethynyl group provides a site for a variety of high-yielding and specific chemical transformations.
Key among these are palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". chemrxiv.orgwikipedia.orgnih.gov These reactions allow for the efficient covalent linking of the ethynyl-functionalized heterocycle to other molecules, enabling the synthesis of:
Complex Drug Candidates: Building intricate molecules for medicinal chemistry. chemrxiv.org
Conjugated Polymers and Macrocycles: Creating large, structured molecules for materials science. nih.gov
Fluorescent Probes: Attaching fluorophores for biological imaging and sensing applications. mdpi.com
The linear, rigid nature of the acetylene (B1199291) linker helps maintain defined spatial geometry in the final product, while its conjugated π-system can be used to fine-tune the electronic and photophysical properties of the molecule. chemrxiv.orgmdpi.com
Scope of Academic Inquiry into 2-Ethynyl-dibenzofuran and its Derivatives
The specific compound this compound has emerged as a key intermediate in the synthesis of novel, high-value molecules. Its utility is demonstrated in several distinct areas of research, highlighting its versatility as a precursor.
One significant application involves its use in medicinal chemistry. Researchers have synthesized this compound from dibenzofuran-2-carboxaldehyde (B1267318) via the Corey-Fuchs reaction. jk-sci.com This reaction is a well-established two-step method for converting aldehydes into terminal alkynes. organic-chemistry.orgwikipedia.orgalfa-chemistry.comtcichemicals.com The resulting this compound then serves as a crucial building block. Through a "click chemistry" reaction with various aryl azides, a series of novel dibenzo[b,d]furan-1,2,3-triazole conjugates were created. Several of these new compounds showed promising in vitro activity against Mycobacterium tuberculosis, identifying them as potential leads for new antitubercular agents.
In a different field, an isomer, 3-ethynyldibenzofuran, was synthesized and utilized in the field of biophotonics and molecular diagnostics. mdpi.com In this work, the ethynyl-dibenzofuran was prepared from 3-bromodibenzofuran using a palladium/copper-catalyzed Sonogashira coupling reaction with trimethylsilylacetylene, followed by desilylation. wikipedia.orgmdpi.com The resulting compound was then coupled, again via a Sonogashira reaction, to 2′-deoxy-5-iodouridine to create a fluorescently labeled nucleoside. mdpi.com These modified nucleosides are designed to act as microenvironment-sensitive probes within DNA strands, with potential applications in SNP typing and studying DNA interactions. mdpi.com
These examples underscore the strategic importance of this compound as a versatile platform, enabling the creation of diverse and functional molecules for critical applications in drug discovery and biotechnology.
Interactive Data Table: Research Applications of Ethynyl-Dibenzofuran Derivatives
| Precursor Compound | Synthetic Method | Intermediate | Subsequent Reaction | Final Application |
| Dibenzofuran-2-carboxaldehyde | Corey-Fuchs Reaction | This compound | Click Chemistry (CuAAC) | Antitubercular Agents |
| 3-Bromodibenzofuran | Sonogashira Coupling | 3-Ethynyldibenzofuran | Sonogashira Coupling | Fluorescent DNA Probes |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H8O |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-ethynyldibenzofuran |
InChI |
InChI=1S/C14H8O/c1-2-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h1,3-9H |
InChI Key |
UYUZOCULCARWEP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)OC3=CC=CC=C32 |
Origin of Product |
United States |
Mechanistic Investigations and Reaction Dynamics of 2 Ethynyl Dibenzofuran Transformations
Exploration of Catalytic Cycles and Intermediate Species in Coupling Reactions
The functionalization of the ethynyl (B1212043) group on the 2-ethynyl-dibenzofuran scaffold is commonly achieved through transition metal-catalyzed cross-coupling reactions, with the Sonogashira reaction being a prime example. libretexts.orgresearchgate.net This reaction couples terminal alkynes with aryl or vinyl halides and is typically catalyzed by a palladium(0) complex with a copper(I) co-catalyst. libretexts.org
The process involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org
Palladium Cycle:
Oxidative Addition: The cycle begins with the oxidative addition of an aryl or vinyl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex (e.g., Pd(PPh₃)₂). This step forms a square planar Pd(II) intermediate, [Ar-Pd(II)(X)(PPh₃)₂].
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the palladium complex. This step, considered the rate-determining step, results in a new Pd(II) intermediate, [Ar-Pd(II)(C≡C-R)(PPh₃)₂], and regenerates the copper(I) catalyst. libretexts.org
Reductive Elimination: The final step is the reductive elimination from this intermediate, which forms the C(sp²)-C(sp) bond of the product (Ar-C≡C-R) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org
Copper Cycle:
π-Alkyne Complex Formation: The terminal alkyne, in this case, this compound, coordinates with the copper(I) salt (e.g., CuI). This coordination increases the acidity of the terminal proton. libretexts.org
Deprotonation: A base, typically an amine like triethylamine (B128534) or diisopropylamine (B44863), deprotonates the alkyne, leading to the formation of a copper(I) acetylide intermediate. mdpi.com
Transmetalation: This copper acetylide then participates in the transmetalation step of the palladium cycle.
In this context, this compound acts as the terminal alkyne that, upon deprotonation and formation of a copper acetylide, couples with various aryl or vinyl halides. The key intermediate species are the Pd(0) and Pd(II) complexes and the copper(I) acetylide of this compound.
Influence of Reaction Conditions, Solvent Effects, and Reagent Stoichiometry on Reaction Efficiency
The efficiency of coupling reactions involving this compound is highly dependent on a precise combination of reaction parameters. The choice of catalyst, solvent, base, and the stoichiometry of the reagents all play critical roles in determining the reaction yield and purity of the product.
Catalyst System: The combination of a palladium precursor (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a copper(I) salt (e.g., CuI) is standard for Sonogashira couplings. mdpi.comrsc.org The choice of ligands on the palladium center, often phosphines like triphenylphosphine (B44618) (PPh₃), is crucial for stabilizing the catalytic species and modulating its reactivity. Bulky and electron-rich ligands can often improve catalytic efficiency. libretexts.org
Solvent: The solvent choice impacts the solubility of reactants and catalytic species, and its polarity can influence the reaction rate. Aprotic polar solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF), or amines which can also act as the base (e.g., triethylamine), are commonly employed. lookchem.com Aqueous media have also been explored for greener synthesis protocols. lookchem.com
Base: An appropriate base is required to deprotonate the terminal alkyne. Organic bases such as triethylamine (Et₃N) or diisopropylamine (DIPA) are frequently used as they can also serve as the solvent. mdpi.com Inorganic bases like potassium carbonate (K₂CO₃) may be used in certain protocols. The base must be strong enough to deprotonate the alkyne but not so strong as to cause unwanted side reactions.
Stoichiometry: The ratio of the aryl halide, alkyne, base, and catalyst loading must be carefully optimized. Typically, a slight excess of the alkyne and base is used to ensure complete consumption of the more valuable aryl halide. Catalyst loading is usually kept low (e.g., 1-5 mol%) to minimize costs and residual metal contamination in the product.
The interplay of these factors is summarized in the interactive table below, based on general principles for Sonogashira cross-coupling reactions.
| Parameter | Influence on Reaction Efficiency | Common Choices/Conditions |
|---|---|---|
| Palladium Catalyst | Affects catalytic activity and reaction scope. Low loading is desirable. | Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd(PPh₃)₄ (1-5 mol%) |
| Copper Co-catalyst | Facilitates the formation of the copper acetylide intermediate, increasing reaction rate. | CuI (0.5-5 mol%) |
| Ligand | Stabilizes the palladium catalyst and modulates its electronic and steric properties. | Triphenylphosphine (PPh₃), other phosphine (B1218219) ligands |
| Solvent | Impacts solubility and reaction kinetics. | THF, DMF, Toluene, Triethylamine |
| Base | Required for the deprotonation of the alkyne. | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Temperature | Affects reaction rate; higher temperatures can lead to side reactions like alkyne homocoupling. | Room Temperature to 80 °C |
| Reagent Stoichiometry | Optimizing the ratio of reactants is key to maximizing yield and minimizing byproducts. | Aryl Halide:Alkyne ratio typically 1:1.1 to 1:1.5 |
Regioselectivity and Stereoselectivity in Ethynyl-Dibenzofuran Functionalization
Regioselectivity: This refers to the preference for reaction at one position over another. In the context of this compound, regioselectivity can be considered in two main scenarios: functionalization of the dibenzofuran (B1670420) ring and additions to the ethynyl group.
Ring Functionalization: The dibenzofuran nucleus is susceptible to electrophilic aromatic substitution. The existing substitution pattern and the electronic nature of the ethynyl group direct incoming electrophiles to specific positions. Generally, electrophilic attack on the dibenzofuran ring occurs preferentially at the 2, 8, 3, and 7 positions. The presence of the electron-withdrawing ethynyl group at the 2-position would likely deactivate the ring it is attached to, directing further substitution towards the unsubstituted benzene (B151609) ring, primarily at the 8- and 6-positions. nih.gov
Alkyne Functionalization: For reactions involving the addition of an unsymmetrical reagent (H-X) across the triple bond, the regioselectivity is governed by Markovnikov or anti-Markovnikov principles, depending on the reaction mechanism (e.g., electrophilic vs. radical addition).
Stereoselectivity: This is the preferential formation of one stereoisomer over another. For this compound, stereoselectivity becomes relevant in reactions that convert the linear alkyne into a structure with stereocenters. For example, the reduction of the alkyne to an alkene can be stereoselective. Catalytic hydrogenation using Lindlar's catalyst would produce the (Z)-alkene, while a dissolving metal reduction (e.g., Na/NH₃) would yield the (E)-alkene.
Pyrolytic Reactions and Thermal Heterocyclization Pathways
The thermal behavior of this compound is dictated by the high thermal stability of the dibenzofuran core and the reactivity of the ethynyl side chain. biointerfaceresearch.comekb.eg Dibenzofuran itself is a thermally robust molecule, often formed in high-temperature combustion and pyrolysis processes. biointerfaceresearch.comekb.eg Its decomposition typically requires temperatures above 500°C. dioxin20xx.orgresearchgate.net
Under pyrolytic conditions (high temperature, absence of oxygen), the dibenzofuran ring system is likely to remain intact initially, while the more reactive ethynyl group can undergo several transformations: rsc.org
Isomerization: The terminal alkyne could potentially isomerize to an allene (B1206475) under certain conditions, although this is less common for aryl alkynes.
Oligomerization/Polymerization: Aryl acetylenes are known to undergo thermal oligomerization or polymerization to form complex polycyclic aromatic hydrocarbons (PAHs) and carbonaceous materials.
Intramolecular Cyclization: If other functional groups are present on the dibenzofuran ring in proximity to the ethynyl group, thermal heterocyclization could occur to form new fused ring systems.
Fragmentation: At very high temperatures (e.g., >900°C), fragmentation of the dibenzofuran ring can occur, leading to the formation of smaller aromatic compounds like benzofuran (B130515), benzene, and phenol, as well as various volatile organic compounds. dioxin20xx.org The initial steps of decomposition may involve the cleavage of the C-O bond within the furan (B31954) ring. dioxin20xx.org
Kinetic studies on the pyrolysis of dibenzofuran indicate that decomposition is influenced by radical concentrations, with initiation processes including C-O bond cleavage and bimolecular reactions. dioxin20xx.org The presence of the ethynyl group would add further complexity to these high-temperature reaction pathways.
Advanced Spectroscopic and Structural Elucidation of 2 Ethynyl Dibenzofuran Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis
In the ¹H NMR spectrum of the parent dibenzofuran (B1670420), the protons resonate in distinct regions depending on their proximity to the oxygen atom and their position on the aromatic rings. For a 2-substituted derivative like 2-ethynyl-dibenzofuran, the introduction of the ethynyl (B1212043) group induces noticeable shifts in the signals of nearby protons. The acetylenic proton itself would typically appear as a sharp singlet in the range of δ 3.0-3.5 ppm. The aromatic protons would exhibit a complex splitting pattern characteristic of a substituted dibenzofuran system. Protons H1 and H3, being ortho to the ethynyl substituent, would experience the most significant change in their chemical environment compared to the unsubstituted dibenzofuran.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The two carbons of the ethynyl group would be expected to resonate in the δ 80-90 ppm range. The carbon atom directly attached to the dibenzofuran ring (C2) would be downfield compared to the terminal acetylenic carbon. The signals for the twelve carbons of the dibenzofuran core would also be distinct, with the C2 signal being significantly affected by the substituent. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively assign all proton and carbon signals by identifying their correlations.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | ~7.8-8.0 | ~115-120 |
| 2 | - | ~120-125 |
| 3 | ~7.4-7.6 | ~125-130 |
| 4 | ~7.6-7.8 | ~120-125 |
| 6 | ~7.6-7.8 | ~120-125 |
| 7 | ~7.3-7.5 | ~120-125 |
| 8 | ~7.4-7.6 | ~125-130 |
| 9 | ~7.9-8.1 | ~110-115 |
| Ethynyl-H | ~3.1 | - |
| Ethynyl-C (Cα) | - | ~83 |
| Ethynyl-C (Cβ) | - | ~78 |
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish the desired compound from other potential isomers or byproducts with the same nominal mass. The theoretical exact mass of this compound (C₁₄H₈O) is calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common techniques used for HRMS analysis. The resulting mass spectrum would show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated exact mass.
Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecular ion. This provides additional structural confirmation. For this compound, characteristic fragmentation pathways might include the loss of the ethynyl group (•C₂H), carbon monoxide (CO), or rearrangements of the dibenzofuran core, providing a unique fingerprint that supports the proposed structure. The fragmentation of the parent dibenzofuran molecule, for instance, is a well-studied process that can serve as a reference for interpreting the spectrum of its derivatives.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₈O |
| Theoretical Exact Mass | 192.0575 u |
| Commonly Observed Ions | [M]⁺, [M+H]⁺ |
| Potential Major Fragments | [M-CO]⁺, [M-C₂H]⁺ |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in a single crystal. This technique allows for the determination of bond lengths, bond angles, and intermolecular interactions in the solid state. While obtaining a suitable single crystal of this compound can be a challenge, the resulting data would offer unparalleled insight into its molecular geometry.
The crystal structure would confirm the planarity of the dibenzofuran system and reveal the orientation of the ethynyl substituent relative to the core. Key parameters obtained from a crystallographic study include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the coordinates of each atom. Analysis of the packing arrangement in the crystal lattice can reveal important intermolecular forces, such as π-π stacking or C-H···π interactions, which govern the solid-state properties of the material. In related dibenzohalolium derivatives, for example, X-ray analysis has been used to detail bond distances and angles involving the core structure.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~6.0 |
| c (Å) | ~15.0 |
| β (°) | ~95 |
| Volume (ų) | ~760 |
| Z (Molecules per unit cell) | 4 |
| C≡C Bond Length (Å) | ~1.20 |
| C(sp)-C(sp²) Bond Length (Å) | ~1.43 |
UV-Vis and Fluorescence Spectroscopy for Electronic Transition Characterization
UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of this compound. The absorption of ultraviolet or visible light promotes electrons from the ground state to higher energy excited states. The UV-Vis absorption spectrum is a plot of absorbance versus wavelength and reveals the energies of these electronic transitions.
The dibenzofuran core is a chromophore with characteristic π-π* transitions. The introduction of the ethynyl group, a π-system itself, extends the conjugation of the molecule. This extension of conjugation is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted dibenzofuran, meaning it will absorb light at longer wavelengths. The spectrum would likely show multiple absorption bands corresponding to different electronic transitions within the aromatic system.
Fluorescence spectroscopy provides information about the molecule's de-excitation pathways from the excited state back to the ground state. After absorbing light, the molecule may emit a photon, and the resulting emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (a Stokes shift). The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. Studies on related ethynylene-based polymers show that the introduction of acetylene (B1199291) linkers can significantly influence absorption maxima and optical band gaps. The photophysical properties, including absorption and emission, can also be sensitive to the solvent environment, a phenomenon known as solvatochromism.
| Parameter | Expected Value |
|---|---|
| Absorption Maximum (λabs) | ~300-350 nm |
| Molar Absorptivity (ε) | >10,000 M-1cm-1 |
| Emission Maximum (λem) | ~350-400 nm |
| Stokes Shift (nm) | ~50-60 nm |
| Excitation Type | π-π* |
Computational Chemistry and Theoretical Modeling of 2 Ethynyl Dibenzofuran Systems
Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Frontier Molecular Orbitals
Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure of molecules. These calculations provide detailed information about molecular orbital energies, electron density distribution, and other key electronic properties. For the 2-Ethynyl-dibenzofuran system, these methods are crucial for understanding its reactivity and potential applications in molecular electronics.
While specific DFT studies focusing exclusively on this compound are not extensively detailed in the literature, the electronic properties can be inferred by analyzing the parent dibenzofuran (B1670420) molecule and the typical effects of ethynyl (B1212043) substitution. A DFT study on dibenzofuran using the B3LYP/6-311G(d,p) basis set provides baseline data for the parent scaffold. researchgate.net
The introduction of an ethynyl group at the 2-position is expected to significantly influence the electronic structure. The ethynyl substituent is a π-conjugated group that can extend the delocalization of electrons across the molecule. This generally leads to a stabilization of the Lowest Unoccupied Molecular Orbital (LUMO) and a destabilization (raising the energy) of the Highest Occupied Molecular Orbital (HOMO). rsc.org This narrowing of the HOMO-LUMO gap is a key factor in tuning the optical and electronic properties of conjugated molecules. rsc.org
The HOMO of dibenzofuran is distributed across the aromatic rings, while the LUMO also encompasses the fused ring system. researchgate.net For this compound, it is anticipated that both the HOMO and LUMO would show significant electron density extending onto the ethynyl moiety, facilitating charge transfer and altering the molecule's reactivity and spectroscopic signature.
Table 1: Calculated Electronic Properties of Dibenzofuran
This table presents data for the parent dibenzofuran molecule, which serves as a reference for understanding the properties of its ethynyl-substituted derivative.
| Property | Value |
| HOMO Energy | -6.265 eV |
| LUMO Energy | -1.237 eV |
| HOMO-LUMO Gap (ΔE) | 5.028 eV |
| Chemical Potential (μ) | -3.751 eV |
| Global Hardness (η) | 2.514 eV |
| Electrophilicity (ω) | 2.798 eV |
| Data sourced from DFT B3LYP/6-311G(d,p) calculations on dibenzofuran. researchgate.net |
Mechanistic Pathway Simulations and Transition State Analysis
Computational simulations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying intermediates, and calculating the energy barriers associated with transition states. mdpi.com This provides a deep understanding of reaction mechanisms and kinetics.
For this compound, such studies could elucidate the mechanisms of reactions vital to its synthesis and functionalization. For instance, the Sonogashira coupling, a common method for synthesizing ethynyl-arenes, involves a complex catalytic cycle that can be modeled computationally to understand ligand effects and reaction efficiency. researchgate.net Furthermore, the ethynyl group itself is a reactive site for various transformations, including cycloaddition reactions, whose mechanisms can be explored through theoretical calculations. chemrxiv.org
However, a detailed review of the current scientific literature indicates that specific mechanistic pathway simulations and transition state analyses for reactions directly involving this compound have not been extensively reported. Theoretical studies on related systems, such as the reaction of the ethynyl radical with benzene (B151609) or the OH-initiated reactions of other aromatics, demonstrate the capability of these methods to provide mechanistic insights. mdpi.comresearchgate.net Such computational approaches could be applied in the future to understand the reactivity of the ethynyl group in the dibenzofuran framework, predict reaction outcomes, and design novel synthetic routes.
Prediction of Spectroscopic Signatures and Photophysical Behavior
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for predicting the electronic absorption and emission spectra of molecules. nih.gov By calculating the energies of electronic transitions between the ground and excited states, TD-DFT can forecast the wavelengths of maximum absorption (λmax) in UV-Vis spectra and provide insights into the nature of these transitions (e.g., π → π*). rsc.orgmdpi.com
For this compound, the primary electronic transitions are expected to be of π → π* character, originating from the extended conjugated system. The introduction of the ethynyl group on the dibenzofuran core is predicted to cause a bathochromic (red) shift in the absorption and emission spectra compared to the parent dibenzofuran. This is due to the narrowing of the HOMO-LUMO gap, which reduces the energy required for electronic excitation. nih.gov
Table 2: General Principles of TD-DFT for Predicting Spectroscopic Properties
| Computational Step | Description | Predicted Property |
|---|---|---|
| Ground State Optimization | Calculation of the lowest energy geometry of the molecule (S0). | Molecular structure, orbital energies. |
| Excited State Calculations | Calculation of vertical excitation energies from the optimized ground state. | UV-Vis absorption spectrum (λmax). |
| Excited State Optimization | Calculation of the lowest energy geometry of the first excited state (S1). | Information on structural relaxation upon excitation. |
Analysis of Quantum Interference and Charge Transport Phenomena in Molecular Junctions
The dibenzofuran core can be considered a bridged biphenyl (B1667301) system. When incorporated into a single-molecule junction, where the molecule is connected to two electrodes, its structure dictates the charge transport properties. The connectivity of the ethynyl group at the 2-position is analogous to a meta-type linkage in a biphenyl system.
Theoretical models and experimental studies have shown that molecules with meta-connectivity often exhibit destructive quantum interference (DQI). rsc.org DQI leads to a significant suppression of electron transmission through the molecule at specific energies, resulting in low electrical conductance. arxiv.org This phenomenon arises from the phase cancellation of different electron pathways through the molecule. arxiv.org
For this compound, theoretical calculations using a combination of DFT and non-equilibrium Green's function (NEGF) formalism would be employed to predict its behavior in a molecular junction. These calculations would likely reveal a DQI feature within the HOMO-LUMO gap. rsc.org The position of this DQI feature is critical as it can strongly influence the molecule's conductance and thermoelectric properties. The ability to predict and control quantum interference effects is a key goal in the design of single-molecule electronic components. uibk.ac.atnih.gov While direct computational studies on this compound junctions are sparse, the principles derived from studies on cross-conjugated and meta-connected systems provide a strong theoretical framework for anticipating its charge transport characteristics. rsc.orgzenodo.org
Exploration of 2 Ethynyl Dibenzofuran in Advanced Functional Materials
Design and Synthesis of Optoelectronic Materials
The unique molecular architecture of 2-ethynyl-dibenzofuran, combining the high triplet energy and good thermal stability of dibenzofuran (B1670420) with the linear, rigid nature of the ethynyl (B1212043) group, has spurred its use in a variety of optoelectronic materials. Its derivatives are synthesized to serve as crucial components in organic electronic devices, including host materials for OLEDs, and as charge-transporting materials.
Host Materials in Organic Light-Emitting Diodes (OLEDs)
In phosphorescent OLEDs (PhOLEDs), the host material plays a critical role in facilitating efficient energy transfer to the phosphorescent dopant. Dibenzofuran derivatives are attractive candidates for host materials due to their high triplet energies, which are essential for confining the triplet excitons on the guest emitter molecules. The incorporation of a this compound unit can be a strategic approach to further enhance the properties of host materials.
For instance, bipolar host materials incorporating dibenzofuran as the p-type unit and a cyano-substituted fluorene (B118485) as the n-type unit have been developed for yellow PhOLEDs. In one study, the regioisomer 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) demonstrated superior device performance, achieving a maximum current efficiency of 77.2 cd A⁻¹ and an external quantum efficiency (EQE) of 25.3%. researchgate.net While not containing an ethynyl group, this highlights the potential of the 2-substituted dibenzofuran core in high-performance OLEDs. The introduction of an ethynyl linker could further modulate the electronic properties and charge transport characteristics of such host materials.
| Host Material | Triplet Energy (eV) | Application | Key Performance Metric | Reference |
|---|---|---|---|---|
| CF-2-BzF | - | Yellow PhOLED | EQE: 25.3% | researchgate.net |
Hole-Transporting and Electron-Transporting Materials in Organic Electronic Devices
The ability to efficiently transport charge carriers (holes and electrons) is fundamental to the performance of organic electronic devices. Dibenzofuran-based materials have been extensively investigated for their charge-transporting capabilities.
Hole-Transporting Materials (HTMs): A molecular engineering strategy has been employed to develop oligomeric HTMs by incorporating varying numbers of p-methoxyaniline-substituted dibenzofurans. mdpi.combeilstein-journals.org This approach demonstrated that extending the π-conjugation of the HTMs leads to a deepening of their HOMO energy levels, which in turn significantly enhances thermal stability and hole mobility. mdpi.combeilstein-journals.org For example, an oligomer named tDBF, which contains three dibenzofuran units, exhibited the highest hole mobility of 9.1 × 10⁻³ cm² V⁻¹ s⁻¹. beilstein-journals.org When utilized in flexible n-i-p perovskite solar cells, the tDBF-based device achieved a power conversion efficiency of 19.46%. mdpi.combeilstein-journals.org
In another study, two economical methoxyaniline-substituted dibenzofuran derivatives, BF-002 and BF-003, were synthesized and successfully used as HTMs in perovskite solar cells, achieving power conversion efficiencies of 14.20% and 14.07%, respectively, which are comparable to the performance of the widely used Spiro-OMeTAD. mdpi.comrsc.org
Electron-Transporting Materials (ETMs): Simple and efficient electron-transporting type host materials based on 9,10-diphenylanthracene (B110198) and dibenzofuran moieties have been reported. rsc.org Computational studies and carrier transport analysis confirmed the good electron-transporting features of these materials. rsc.org When used as hosts for multiple resonance emitters in blue OLEDs, these materials led to devices with high external quantum efficiencies and long operational lifetimes. rsc.org
| Material | Type | Hole Mobility (cm² V⁻¹ s⁻¹) | Application | Reference |
|---|---|---|---|---|
| tDBF | HTM | 9.1 × 10⁻³ | Perovskite Solar Cells | beilstein-journals.org |
| BF-002 | HTM | - | Perovskite Solar Cells | mdpi.comrsc.org |
| BF-003 | HTM | - | Perovskite Solar Cells | mdpi.comrsc.org |
Organic Thin-Film Transistors (OTFTs) and Charge Carrier Mobility
Organic thin-film transistors are key components in flexible and transparent electronics. The performance of OTFTs is largely dependent on the charge carrier mobility of the organic semiconductor used. While specific studies on this compound in OTFTs are limited, research on related furan-containing conjugated polymers provides insights into their potential. For example, a donor-acceptor polymer containing a thieno[3,2-b]pyrrole donor and a furan-flanked diketopyrrolopyrrole acceptor, P(FDPP-TP), has been reported to have a maximum hole mobility of 0.42 cm² V⁻¹ s⁻¹ in a bottom-gate bottom-contact device configuration. semanticscholar.org The introduction of the furan (B31954) spacer was found to improve crystallinity and molecular packing, which are crucial for efficient charge transport. semanticscholar.org This suggests that the rigid and planar structure of dibenzofuran, especially when functionalized with an ethynyl group to promote intermolecular interactions, could be beneficial for achieving high charge carrier mobility in OTFTs.
| Material | Device Configuration | Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| P(FDPP-TP) | BGBC OTFT | 0.42 | semanticscholar.org |
Conjugated Polymers and Copolymers Incorporating Ethynyl-Dibenzofuran Units
The incorporation of ethynylene linkages into the backbone of conjugated polymers is a well-established strategy to enhance their optoelectronic properties. The Sonogashira coupling reaction is commonly employed to synthesize such polymers. For instance, novel copolymers containing fluorene and 4,9-naphthothiadiazole units linked by ethynylene or ethynylene-thiophene spacers have been prepared. researchgate.net The introduction of acetylene (B1199291) linkers was found to reduce steric hindrance between the donor and acceptor units, leading to more planar polymer chains. researchgate.net This planarity results in red-shifted absorption maxima and lower band gaps. researchgate.net
While specific examples of polymers based solely on this compound are not extensively documented, the principles from related systems are highly relevant. A polymer incorporating this compound units would be expected to exhibit good thermal stability and a rigid-rod-like conformation due to the ethynylene linkages. The electronic properties, such as the HOMO/LUMO levels and the band gap, could be fine-tuned by copolymerizing this compound with various electron-donating or electron-accepting comonomers. Such polymers hold promise for applications in organic photovoltaics and light-emitting diodes.
Molecular Wires and Single-Molecule Conductance Studies
Molecular wires are single molecules designed to conduct electrical current. The study of single-molecule conductance provides fundamental insights into charge transport at the nanoscale. The rigid and conjugated structure of this compound makes it an interesting candidate for a molecular wire component.
Studies on oligo(phenylene ethynylene)s have demonstrated their potential as molecular-scale wires. aau.dk The conductance of such molecules is highly dependent on the π-orbital overlap along the molecular backbone. aau.dk While direct single-molecule conductance measurements of this compound have not been widely reported, related studies on other conjugated molecules provide a framework for understanding its potential. For instance, controlling the chemical structure and anchoring groups to the electrodes is crucial for achieving high conductance. The linear geometry and extended π-system of this compound suggest that it could facilitate efficient charge transport in a single-molecule junction.
Luminescent and Fluorescent Probes for Chemo-sensing Applications
The inherent fluorescence of the dibenzofuran moiety can be harnessed for the development of chemosensors. The ethynyl group at the 2-position provides a convenient handle for further functionalization, allowing for the attachment of recognition units or for tuning the photophysical properties of the probe.
A notable example is the development of a highly efficient quencher-free molecular beacon system for DNA sensing. nih.gov In this system, a 2-ethynyldibenzofuran moiety was covalently attached to a 2'-deoxyuridine (B118206) unit (UDBF) and incorporated into an oligodeoxynucleotide (ODN). nih.gov The resulting fluorescent DNA probe exhibited a "turn-off" fluorescence response to mismatched DNA targets and a "turn-on" response to matched targets, demonstrating its potential for single-nucleotide polymorphism typing. nih.gov
Furthermore, benzofuran (B130515) and naphthofuran-based chemosensors have been developed for the detection of various metal ions. dur.ac.ukelsevierpure.com These probes operate through mechanisms such as photoinduced electron transfer (PET) and intramolecular charge transfer (ICT), where the binding of a metal ion modulates the fluorescence output of the sensor. The this compound scaffold, with its tunable electronic properties and potential for functionalization, represents a promising platform for the design of new and selective fluorescent probes for a wide range of analytes.
| Probe | Analyte | Sensing Mechanism | Response | Reference |
|---|---|---|---|---|
| UDBF-ODN | Mismatched/Matched DNA | - | Turn-off/Turn-on | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Ethynyl-dibenzofuran, and how can reaction yields be optimized?
- Methodological Answer : Efficient synthesis of dibenzofuran derivatives often involves palladium-catalyzed cross-coupling or cycloisomerization reactions. For example, green solvents like glycerol or water can enhance reaction sustainability while maintaining yields . Optimize yields by controlling temperature (e.g., reflux conditions) and catalyst loading. Multi-step protocols starting from commercially available dibenzofuran precursors, such as bromo- or methoxy-substituted derivatives, can achieve >60% yields with careful isomer separation when necessary .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use X-ray crystallography (as in CCDC 1867924 for related dibenzofurans) to resolve bond angles and π–π stacking interactions . Pair this with spectroscopic techniques:
- NMR : Analyze and spectra to confirm ethynyl group integration and substituent positions.
- FT-IR : Identify characteristic alkyne (C≡C) stretches near 2100–2260 cm.
- UV-Vis : Assess electronic transitions influenced by the ethynyl group’s conjugation with the dibenzofuran core .
Q. What are the stability considerations for this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies under thermal (40–80°C), photolytic (UV light), and oxidative (HO) conditions. Monitor degradation via HPLC or GC-MS. The ethynyl group may introduce sensitivity to humidity; store samples in anhydrous environments at –20°C .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Employ density functional theory (DFT) to model ethynyl group interactions with transition metals (e.g., Pd, Ag) in catalytic cycles. Compare calculated activation energies with experimental outcomes for cross-coupling reactions. Databases like PubChem and REAXYS provide reference data for validating computational models .
Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in IC values (e.g., P450 enzyme inhibition) may arise from assay variability (e.g., substrate concentration, incubation time). Standardize protocols using controls from established inhibitors (e.g., ketoconazole) and validate results across multiple cell lines. Cross-reference structural data (e.g., hydrophobic interactions in crystal structures) to explain activity trends .
Q. How can this compound be functionalized for targeted drug delivery systems?
- Methodological Answer : Introduce bioorthogonal handles (e.g., azide groups) via Sonogashira coupling for click chemistry applications. Assess pharmacokinetics using in vitro models (e.g., Caco-2 cells for intestinal absorption) and in vivo biodistribution studies. Prioritize derivatives with logP values <5 to ensure solubility and reduce toxicity .
Data Analysis and Reproducibility
Q. What analytical workflows ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
- Step 1 : Validate purity (>95%) via HPLC with a C18 column and acetonitrile/water gradient.
- Step 2 : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions.
- Step 3 : Archive raw data (e.g., NMR FIDs, chromatograms) in repositories like Zenodo for peer review .
Q. How do researchers address batch-to-batch variability in catalytic applications of this compound?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Critical Parameters : Catalyst purity, solvent dryness, reaction time.
- Statistical Tools : Use ANOVA to identify significant variability sources.
- Scale-Up : Maintain consistent stirring rates and temperature gradients during transition from milligram to gram-scale synthesis .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
